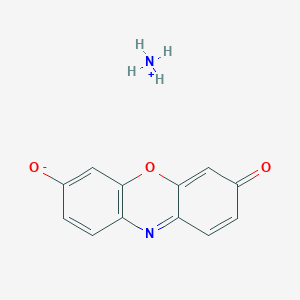

Ammonium 3-oxo-3h-phenoxazin-7-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium 3-oxo-3h-phenoxazin-7-olate, also known as resorcinol blue, is a chemical indicator commonly used in acid-base titrations and to test the pH of solutions. It appears as a yellow, orange, or red crystalline powder with strong fluorescence effects. This compound is a weakly acidic compound, slightly soluble in water but more soluble in organic solvents like benzene, alcohol, and acetone .

Méthodes De Préparation

Ammonium 3-oxo-3h-phenoxazin-7-olate can be synthesized through various methods. One common synthetic route involves the reaction of m-phenylenediamine with nitroaniline under alkaline conditions to produce the lacmoid dye . The reaction typically requires controlled temperatures and pH levels to ensure the proper formation of the dye. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Ammonium 3-oxo-3h-phenoxazin-7-olate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to changes in its color and fluorescence properties.

Reduction: Reduction reactions can alter the structure of lacmoid, affecting its indicator properties.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other atoms or groups, modifying its chemical behavior.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Ammonium 3-oxo-3h-phenoxazin-7-olate has a wide range of applications in scientific research:

Chemistry: Used as an acid-base indicator in titrations to determine the pH of solutions.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Utilized in diagnostic assays and histological studies to identify specific tissues or cells.

Industry: Applied in the manufacturing of dyes and pigments for various industrial processes.

Mécanisme D'action

The mechanism by which lacmoid exerts its effects involves its ability to change color in response to pH variations. Ammonium 3-oxo-3h-phenoxazin-7-olate appears yellow under acidic conditions and red under alkaline conditions. This color change is due to the protonation and deprotonation of the compound’s functional groups, which alter its electronic structure and, consequently, its absorption and fluorescence properties .

Comparaison Avec Des Composés Similaires

Ammonium 3-oxo-3h-phenoxazin-7-olate can be compared with other similar compounds like Congo red and phenolphthalein:

Congo Red: Like lacmoid, Congo red is used as a pH indicator and in staining techniques. Congo red has a different color change range and is used for different pH levels.

Phenolphthalein: Another pH indicator, phenolphthalein changes color from colorless to pink in alkaline conditions.

This compound’s uniqueness lies in its strong fluorescence and specific pH range, making it suitable for particular applications where other indicators may not be effective.

Propriétés

Numéro CAS |

42249-61-6 |

|---|---|

Formule moléculaire |

C12H10N2O3 |

Poids moléculaire |

230.22 g/mol |

Nom IUPAC |

azane;7-hydroxyphenoxazin-3-one |

InChI |

InChI=1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3 |

Clé InChI |

MIXIPTWQWAKYRB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[NH4+] |

SMILES canonique |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.N |

Key on ui other cas no. |

42249-61-6 |

Description physique |

Dark blue powder; [Acros Organics MSDS] |

Synonymes |

Lacmoid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

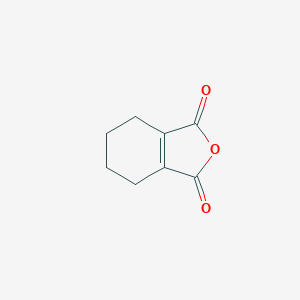

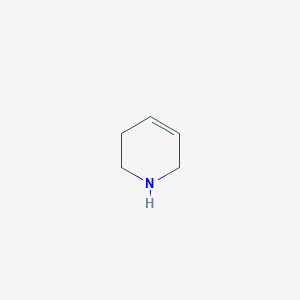

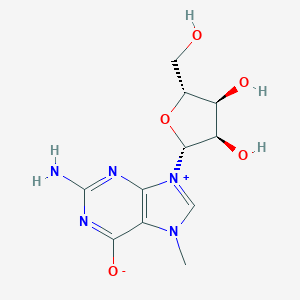

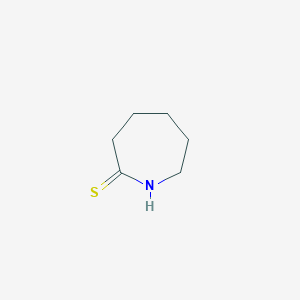

Feasible Synthetic Routes

Q1: What biological structures can be visualized using lacmoid stain?

A: Lacmoid is primarily known for its ability to stain callose, a plant polysaccharide, a vibrant blue [, , ]. In cytological studies, it is also used to visualize chromosomes, pronuclei, and nuclei [, , , , , , , , ].

Q2: How does lacmoid stain compare to other commonly used stains?

A: While fluorescent-aniline blue is also used for callose detection, its specificity has been questioned []. Aceto-lacmoid, on the other hand, has proven effective for visualizing polar bodies in rabbit eggs [, ]. In studies of pathological phloem, a combination of hematoxylin and lacmoid proved particularly useful [].

Q3: Can lacmoid be used to assess meiotic progression in oocytes?

A: Yes, lacmoid staining has been successfully employed to identify various meiotic stages in oocytes from species like pigs, cows, and horses [, , , , , , ]. It allows researchers to determine oocyte maturity and evaluate the impact of different culture conditions.

Q4: How does lacmoid interact with proteins to inhibit their aggregation?

A: Lacmoid exhibits surfactant-like properties, binding to amyloid β-peptide (Aβ) and counteracting the formation of aggregates []. It achieves this by interacting with the N-terminal and central regions of the monomeric protein []. This binding disrupts the aggregation process.

Q5: Is lacmoid's inhibitory effect specific to certain amyloidogenic proteins?

A: Lacmoid appears to act as a nonspecific inhibitor, affecting the aggregation of various proteins [, ]. Its mechanism, involving hydrophobic interactions and influencing polypeptide conformational preferences, likely contributes to this broad inhibitory effect [].

Q6: What structural features of lacmoid contribute to its protein aggregation inhibition activity?

A: Lacmoid's structure, particularly the presence of sulfonate groups adjacent to aromatic systems, plays a crucial role in its interaction with alpha-synuclein (aS) []. These features enhance its binding affinity and inhibitory effect.

Q7: Does lacmoid alter the secondary structure of proteins it interacts with?

A: While lacmoid interacts with alpha-synuclein, it does not induce significant changes in its secondary structure, which remains predominantly random coil []. This suggests that lacmoid's inhibitory effect stems from binding and interfering with aggregation-prone regions rather than globally altering protein conformation.

Q8: Can lacmoid be considered a potential therapeutic agent for neurodegenerative diseases?

A8: While lacmoid demonstrates promising inhibitory activity against protein aggregation, further research is needed to determine its therapeutic potential. Exploring its efficacy and safety in relevant in vivo models and investigating potential off-target effects is crucial before considering it for clinical applications.

Q9: What is the molecular formula and weight of lacmoid?

A: The molecular formula of lacmoid is C20H14N2O7, and its molecular weight is 394.34 g/mol [].

Q10: Are there any spectroscopic data available for lacmoid?

A: Spectroscopic data for lacmoid and its derivatives are available in the comprehensive review by Beecken et al. []. This resource provides valuable information on the chemical characterization of lacmoid.

Q11: Are there any known alternatives or substitutes for lacmoid in its various applications?

A: Alternative stains, such as aceto-carmine and propionic-orcein, have been used for chromosome visualization in plants, although they may not be suitable for all species []. For protein aggregation inhibition, other small molecules like Congo red and rosmarinic acid exhibit similar nonspecific effects [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.